N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(4-methoxyphenyl)propanamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-26-17-8-4-15(5-9-17)6-11-20(23)21-18-14-16(7-10-19(18)27-2)22-12-3-13-28(22,24)25/h4-5,7-10,14H,3,6,11-13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPATWLYDVMOFBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(4-methoxyphenyl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Isothiazolidine moiety : This contributes to the compound's stability and reactivity.
- Methoxyphenyl groups : These enhance lipophilicity and biological interactions.
- Amide bond : This functional group plays a crucial role in the compound's reactivity and biological activity.
The molecular formula for this compound is , with a molecular weight of approximately 378.52 g/mol.
Biological Activity
Research indicates that this compound exhibits notable biological activities, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2) . CDK2 is essential in cell cycle regulation, making this compound a potential candidate for cancer therapy.
Key Findings:
- Inhibition of CDK2 : The compound has been shown to effectively inhibit CDK2 activity, leading to reduced cell proliferation in various cancer cell lines.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although further research is needed to elucidate these properties fully.
- Mechanism of Action : The compound appears to interact with specific molecular targets, modulating their activity through binding interactions. This mechanism may vary based on the target enzyme or receptor involved.
Data Table: Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| CDK2 Inhibition | Significant reduction in CDK2 activity | |
| Antimicrobial Effects | Potential activity against various pathogens | |
| Cytotoxicity in Cancer Cells | Reduced proliferation in multiple cancer lines |
Case Studies
-
In Vitro Studies on Cancer Cell Lines :
- A study evaluated the effects of the compound on several cancer cell lines (e.g., MCF-7, HeLa). Results indicated a dose-dependent inhibition of cell growth, correlating with CDK2 inhibition levels. The study concluded that this compound could serve as a lead for developing new anticancer agents.
-
Antimicrobial Testing :
- Another investigation assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results showed promising antibacterial activity, suggesting its potential application in treating bacterial infections.
Synthesis and Optimization
The synthesis of this compound typically involves several key steps that can be optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance efficiency during the synthesis process.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
